2,3,4,6-tetra-O-acetyl-D-galactopyranose

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

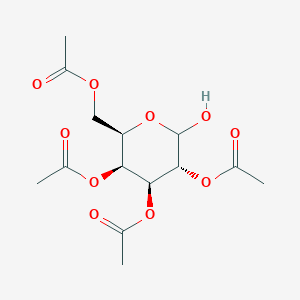

[(2R,3S,4S,5R)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11+,12+,13-,14?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEOLRPPTIGNUNP-RRYROLNDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40453632 |

Source

|

| Record name | 2,3,4,6-tetra-O-acetyl-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47339-09-3 |

Source

|

| Record name | 2,3,4,6-tetra-O-acetyl-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2,3,4,6-tetra-O-acetyl-D-galactopyranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of 2,3,4,6-tetra-O-acetyl-D-galactopyranose, a crucial intermediate in the synthesis of various biologically active molecules and complex carbohydrates. This document details established experimental protocols, presents quantitative data for comparative analysis, and visualizes the synthetic pathways and workflows.

Introduction

This compound is a partially protected derivative of D-galactose. The presence of a free hydroxyl group at the anomeric position (C-1) makes it a versatile glycosyl donor or acceptor for the synthesis of oligosaccharides and glycoconjugates. The acetyl protecting groups at positions 2, 3, 4, and 6 enhance its solubility in organic solvents and allow for selective reactions at the anomeric center. This guide explores the primary synthetic routes to this important compound.

Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main approaches: the selective deacetylation of per-O-acetylated D-galactose (galactose pentaacetate) and the direct, controlled acetylation of D-galactose.

Selective Anomeric Deacetylation of Per-O-acetylated Galactose

This is a widely employed method that involves two key steps: the complete acetylation of D-galactose to form α,β-D-galactose pentaacetate, followed by the selective removal of the acetyl group at the anomeric C-1 position.

A common procedure for the full acetylation of D-galactose involves the use of acetic anhydride (B1165640) with a catalyst.[1]

-

Materials: D-galactose, acetic anhydride, sodium acetate (B1210297) (anhydrous).

-

Procedure:

-

D-galactose is mixed with anhydrous sodium acetate.

-

Acetic anhydride is added to the mixture.

-

The reaction mixture is heated, typically between 50-60°C, and stirred until the reaction is complete (monitored by TLC).[1]

-

Upon completion, the mixture is poured into ice water to quench the excess acetic anhydride.

-

The solid product, α,β-D-galactose pentaacetate, is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol (B145695) can be performed for further purification.

-

This method provides 2,3,4,6-tetra-O-acetyl-α-D-galactopyranose through the action of a Lewis acid.[2][3][4]

-

Materials: β-D-galactose pentaacetate, aluminum chloride (AlCl₃), diethyl ether (Et₂O).

-

Procedure:

-

β-D-galactose pentaacetate is dissolved in diethyl ether.

-

Aluminum chloride is added to the solution.

-

The reaction vessel is sealed and heated in an oven at 110°C for approximately 4.5 hours.[2]

-

After cooling, the ether solution is directly loaded onto a silica (B1680970) gel column for purification.

-

The product is eluted using a solvent system such as hexane/ethyl acetate.

-

Direct Selective Acetylation of D-galactose

Achieving selective acetylation directly on D-galactose is more challenging due to the similar reactivity of the multiple hydroxyl groups. However, specific reagents and conditions can favor the formation of the desired tetra-acetylated product.

While the search results allude to selective acetylation methods, detailed protocols for the direct synthesis of this compound are not explicitly provided. Often, direct acetylation leads to a mixture of products requiring complex purification. One study notes that acetylation of representative carbohydrates with acetic anhydride in pyridine (B92270) furnished per-O-acetylated products as a mixture of anomers.[5]

Quantitative Data Summary

The following table summarizes quantitative data from the cited synthetic methods.

| Method | Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |

| Selective Deacetylation | β-D-glucose pentaacetate* | AlCl₃ | Diethyl ether | 110°C | 4.5 h | 63.4% | [2] |

| Per-O-acetylation | D-galactose | Acetic anhydride, Sodium acetate | - | 50-60°C | - | - | [1] |

| Per-O-acetylation | D-galactose | Acetic anhydride, Pyridine | Pyridine | 25°C | 24 h | 58-66% | [5] |

Note: The yield for selective deacetylation is reported for the analogous glucose derivative, as a specific yield for the galactose derivative was not provided in the abstract. However, the text indicates that D-galactose peresters give similar results.[2][4]

Visualization of Synthetic Pathways and Workflows

The following diagrams illustrate the key chemical transformations and experimental workflows described.

Caption: Reaction pathway for the synthesis of this compound.

Caption: Experimental workflow for the selective deacetylation method.

Conclusion

The synthesis of this compound is most reliably achieved through the per-acetylation of D-galactose followed by a selective deacetylation at the anomeric position. The use of aluminum chloride as a Lewis acid catalyst provides a viable method for this selective removal. This technical guide provides researchers and drug development professionals with the foundational knowledge of the synthetic protocols and expected outcomes for producing this valuable carbohydrate intermediate. Further optimization of reaction conditions may be necessary to achieve higher yields and purity depending on the specific application.

References

- 1. ccsenet.org [ccsenet.org]

- 2. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A simple preparation of 2,3,4,6-tetra-o-acyl-gluco-, galacto- and mannopyranoses and relevant theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

physical and chemical properties of acetylated galactopyranose

An In-depth Technical Guide on the Physical and Chemical Properties of Acetylated Galactopyranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core , a critical intermediate in carbohydrate chemistry. The acetylation of galactose enhances its solubility in organic solvents and protects its hydroxyl groups, making it an essential building block for the synthesis of complex oligosaccharides, glycoconjugates, and various pharmaceutical compounds.[1][2][3] This document details its structural features, physical constants, chemical reactivity, and spectroscopic signature, along with key experimental protocols.

Molecular Structure and Identification

Acetylated galactopyranose primarily refers to the fully acetylated form, penta-O-acetyl-galactopyranose . It exists as two anomers, alpha (α) and beta (β), with the β-anomer being commonly referenced in commercial and research contexts. Partially acetylated forms, such as 2,3,4,6-tetra-O-acetyl-D-galactopyranose, are also important synthetic intermediates.[3] The acetyl groups render the otherwise polar sugar soluble in many organic solvents, a property crucial for its role in synthetic chemistry.[4]

The most common derivative is β-D-galactose pentaacetate. Its structure consists of a pyranose ring with five acetyl ester groups replacing the hydroxyl protons at positions 1, 2, 3, 4, and 6.

Caption: Chemical structure of β-D-galactopyranose pentaacetate.

Physical Properties

The physical properties of acetylated galactopyranose are well-documented, particularly for the common β-pentaacetate derivative. These properties are summarized below.

Table 1: Physical Properties of β-D-Galactose Pentaacetate

| Property | Value | Reference(s) |

| Synonyms | 1,2,3,4,6-Penta-O-acetyl-β-D-galactopyranose | [2][5][6] |

| Molecular Formula | C₁₆H₂₂O₁₁ | [1][2][5] |

| Molecular Weight | 390.34 g/mol | [1][2][5] |

| CAS Number | 4163-60-4 | [2][5] |

| Appearance | White crystalline powder | [2][5] |

| Melting Point | 141 - 146 °C | [1][2][5][6] |

| Boiling Point | 434.8 °C | [1] |

| Specific Rotation [α]D | +21° to +26° (c=1 to 4, in CHCl₃ or Methanol) | [5][6][7] |

| Solubility | Soluble in ethanol, methanol (B129727), chloroform (B151607); insoluble in water. | [5][6] |

| Flash Point | 188.1 °C | [1] |

Table 2: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₂₀O₁₀ | [8] |

| Molecular Weight | 348.30 g/mol | |

| CAS Number | 47339-09-3 | |

| Appearance | White to pale beige solid/powder | [8] |

| Melting Point | 107 °C | [8] |

| Boiling Point | 107-110 °C | |

| Solubility | Slightly soluble in chloroform and ethanol. | [8] |

Chemical Properties and Reactivity

The chemical utility of acetylated galactopyranose stems from the reactivity of its acetyl groups, which serve as effective protecting groups for the hydroxyl moieties.

Acetylation and Deacetylation

Acetylation is the reaction that converts galactose to its acetylated form, typically using acetic anhydride (B1165640) with a catalyst like sodium acetate (B1210297) or pyridine.[4][9] This reaction is fundamental to carbohydrate synthesis as it allows for subsequent modifications in non-aqueous media.

Deacetylation is the removal of these acetyl groups to restore the free hydroxyls. This can be achieved under various conditions:

-

Basic Conditions (Zemplen Deacetylation): This is a common method using a catalytic amount of sodium methoxide (B1231860) in methanol.

-

Acidic Conditions: Lewis acids such as aluminum chloride (AlCl₃) can be used for deacetylation, which can sometimes proceed with high regioselectivity.[10][11] For instance, studies have shown that acid-catalyzed deacetylation of per-acetylated aryl glycosides can lead to preferential removal of acetyl groups at the O-3, O-4, and O-6 positions.[11][12]

-

Enzymatic Deacetylation: Specific enzymes can hydrolyze the acetamido groups, offering a high degree of specificity.[13]

Role as a Glycosyl Donor

Peracetylated sugars, including pentaacetylgalactose, are valuable glycosyl donors . In the presence of a Lewis acid, the anomeric acetate can be activated and displaced by a nucleophilic hydroxyl group from another molecule (a glycosyl acceptor), forming a glycosidic bond. This is a cornerstone of oligosaccharide synthesis.[3][4] However, the 2-acetamido group in N-acetylgalactosamine (GalNAc) derivatives can complicate direct synthesis by forming stable oxazoline (B21484) intermediates.[14]

Spectroscopic Properties

Spectroscopic analysis is essential for the structural confirmation of acetylated galactopyranose derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectra of acetylated carbohydrates contain well-resolved signals corresponding to the anomeric protons (typically δ 4.4–5.5 ppm) and the methyl protons of the acetyl groups (typically δ 2.0–2.1 ppm).[15] The coupling constants between adjacent protons (e.g., H-1 and H-2) are critical for determining the anomeric configuration (α or β).[10]

-

¹³C NMR: The carbon spectra provide detailed information about the sugar backbone and the carbonyl and methyl carbons of the acetate groups.[15]

-

-

Infrared (IR) Spectroscopy:

-

IR spectra of acetylated sugars are characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching of the ester groups, typically found around 1740-1750 cm⁻¹.

-

The C-O stretching vibrations of the acetyl groups and the pyranose ring appear in the fingerprint region (around 1000-1250 cm⁻¹).[16][17][18] The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) confirms the complete acetylation of all hydroxyl groups.[19]

-

Key Experimental Protocols

Detailed methodologies are crucial for the synthesis and manipulation of acetylated galactopyranose in a research setting.

Protocol 1: Synthesis of Penta-O-acetyl-D-galactopyranose

This protocol is adapted from a standard procedure using acetic anhydride and sodium acetate.[9]

-

Preparation: Dissolve sodium acetate (0.0601 mol) in acetic anhydride (0.3005 mol) with stirring and heat the solution to 70°C.

-

Reaction: Add dried D-galactose (0.055 mol) to the heated solution. Increase the temperature to 95°C.

-

Incubation: Stir the reaction mixture for 18 hours at 95°C.

-

Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the product into dichloromethane (B109758) (DCM). Separate the organic layer.

-

Purification: Wash the organic layer, collect it, and remove the solvent under reduced pressure to obtain the crude galactose pentaacetate. Further purification can be achieved by recrystallization.

Protocol 2: General Acid-Catalyzed Deacetylation

This method describes a general procedure for removing acetyl groups using a reusable catalyst, phosphotungstic acid (PTA), in methanol.[20]

-

Preparation: Dissolve the acetylated galactopyranose (1.0 equiv) in methanol (to a concentration of 0.25 M) in a sealed tube.

-

Catalyst Addition: Add phosphotungstic acid (PTA, 0.05 equiv) to the solution at room temperature.

-

Reaction: Stir the mixture at a temperature between 50-90°C for 4-16 hours, monitoring the reaction by TLC.

-

Work-up: Upon completion, dilute the mixture with water and extract with ethyl acetate (3 x volumes).

-

Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under vacuum.

-

Purification: Purify the resulting residue by silica (B1680970) gel column chromatography to afford the deacetylated product.

Caption: General workflow for using acetylated galactopyranose in synthesis.

Applications in Research and Drug Development

Acetylated galactopyranose is a versatile tool with numerous applications:

-

Pharmaceutical Intermediates: It serves as a key starting material in the synthesis of complex molecules with therapeutic potential, including compounds for treating depression, cancer (by targeting tumor blood vessels), and viral infections like influenza.[5]

-

Glycobiology Research: As a stable, soluble, and protected form of galactose, it is indispensable for synthesizing oligosaccharides, polysaccharides, and glycoproteins to study their biological functions.[2]

-

Drug Delivery: Galactose and N-acetylgalactosamine (GalNAc) residues are recognized by asialoglycoprotein receptors on hepatocytes, a mechanism that is exploited for targeted drug delivery to the liver.[14]

-

Analytical Chemistry: It can be used as a derivatizing agent to improve the separation and identification of sugars in complex mixtures using chromatography.[2]

References

- 1. beta-D-Galactose pentaacetate | 4163-60-4 | G-1781 [biosynth.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

- 5. β-D-Galactose Pentaacetate|4163-60-4--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]

- 6. beta-D-Galactose pentaacetate, 98% | Fisher Scientific [fishersci.ca]

- 7. beta-D-Galactose pentaacetate, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. This compound | 47339-09-3 [amp.chemicalbook.com]

- 9. trace.tennessee.edu [trace.tennessee.edu]

- 10. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A new look at acid catalyzed deacetylation of carbohydrates: A regioselective synthesis and reactivity of 2-O-acetyl aryl glycopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DSpace [helda.helsinki.fi]

- 13. A pathway of polygalactosamine formation in Aspergillus parasiticus: enzymatic deacetylation of N-acetylated polygalactosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cigs.unimo.it [cigs.unimo.it]

- 16. Infrared Absorption Spectra of Some 1-Acetamido Pyranoid Derivatives and Reducing, Acetylated Pyranoses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Conformations of the Pyranoid Sugars. IV. Infrared Absorption Spectra of Some Fully Acetylated Pyranoses - PMC [pmc.ncbi.nlm.nih.gov]

- 18. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 19. Distinguishing Galactoside Isomers with Mass Spectrometry and Gas-Phase Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Utilizing Reusable Catalyst Phosphotungstic Acid for the Synthesis of Thioglycoside from Per-O-acetyl Saccharides with Microwave-Assisted and De-O-acetylation with Methanol - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3,4,6-tetra-O-acetyl-D-galactopyranose (CAS: 47339-09-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,6-tetra-O-acetyl-D-galactopyranose is a pivotal acetylated sugar derivative within the field of carbohydrate chemistry. Its strategic use of acetyl protecting groups renders it a versatile building block for the synthesis of complex glycoconjugates, oligosaccharides, and other carbohydrate-containing molecules.[1] This monosaccharide's enhanced stability and solubility in organic solvents make it an invaluable intermediate, particularly in the realm of drug discovery and development where precise molecular architecture is paramount.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, and its role as a key glycosyl donor in the construction of biologically significant molecules.

Physicochemical and Spectral Data

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Reference |

| CAS Number | 47339-09-3 | [1] |

| Molecular Formula | C₁₄H₂₀O₁₀ | [1][2] |

| Molecular Weight | 348.30 g/mol | [2] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 107 °C | [3] |

| Density | 1.33 ± 0.1 g/cm³ (Predicted) | [3] |

| Solubility | Chloroform (Slightly), Ethanol (Slightly) | [3] |

| Storage Temperature | 2-8°C | [3] |

Spectral Data:

While specific spectral data for the α/β mixture of this compound can vary, the following provides an example of the expected NMR signals for the α-anomer based on similar compounds. The anomeric proton (H-1) in the α-anomer typically appears as a doublet with a small coupling constant (J₁,₂ ≈ 3-4 Hz).[4][5]

-

¹H-NMR (CDCl₃): The spectrum is characterized by signals for the four acetyl methyl protons, the pyranose ring protons, and the anomeric proton.

-

¹³C-NMR (CDCl₃): The spectrum shows signals for the carbonyl carbons of the acetyl groups, the carbons of the pyranose ring, and the methyl carbons of the acetyl groups.

Experimental Protocols

Synthesis of this compound

This protocol involves a two-step process starting from D-galactose: peracetylation to form the pentaacetate, followed by selective deacetylation at the anomeric position.

Step 1: Synthesis of 1,2,3,4,6-Penta-O-acetyl-D-galactopyranose

This procedure is adapted from a standard acetylation of galactose.

-

Materials: D-galactose, acetic anhydride (B1165640), sodium acetate (B1210297).

-

Procedure:

-

Dissolve sodium acetate in acetic anhydride with stirring and heat the solution to approximately 70°C.

-

Carefully add dried D-galactose to the heated solution.

-

Increase the temperature to 95°C and maintain for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product into an organic solvent such as dichloromethane.

-

Wash the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude pentaacetate.

-

Step 2: Selective Anomeric Deacetylation to Yield this compound

This method is based on the Lewis acid-catalyzed deacetylation of peracetylated sugars.[4][6]

-

Materials: 1,2,3,4,6-Penta-O-acetyl-D-galactopyranose, aluminum chloride (AlCl₃), diethyl ether (anhydrous).

-

Procedure:

-

In a pressure-tolerant reaction vessel, dissolve the crude 1,2,3,4,6-penta-O-acetyl-D-galactopyranose in anhydrous diethyl ether.

-

Add a catalytic amount of anhydrous aluminum chloride to the solution.

-

Seal the vessel and heat at a moderately elevated temperature (e.g., 110°C) for several hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture and load it directly onto a silica (B1680970) gel column.

-

Purify by column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate this compound.

-

Glycosylation Reaction using this compound as a Glycosyl Donor

This compound can be converted to a glycosyl donor, such as a glycosyl bromide or trichloroacetimidate (B1259523), for use in glycosylation reactions. The following is a general protocol for a glycosylation reaction.

-

Materials: this compound, a glycosyl acceptor with a free hydroxyl group, a suitable activating agent (e.g., TMSOTf for a trichloroacetimidate donor), and an anhydrous solvent (e.g., dichloromethane).

-

Procedure:

-

Convert this compound to a suitable glycosyl donor (e.g., by reaction with HBr in acetic acid to form the glycosyl bromide, or with trichloroacetonitrile (B146778) and a base to form the trichloroacetimidate).

-

Dissolve the glycosyl acceptor and the activated glycosyl donor in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the reaction mixture to the desired temperature (e.g., 0°C or -78°C).

-

Add the activating agent (promoter) dropwise to the reaction mixture.

-

Allow the reaction to proceed, monitoring its progress by TLC.

-

Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate under reduced pressure.

-

Purify the resulting disaccharide by silica gel column chromatography.

-

Applications in Drug Development

This compound serves as a crucial precursor for the synthesis of various biologically active molecules. Its primary role is as a glycosyl donor, enabling the formation of glycosidic bonds to construct more complex carbohydrate structures found in many natural products and pharmaceuticals.

One significant application is in the synthesis of tumor-associated carbohydrate antigens (TACAs), such as the Tn and T antigens. These antigens are overexpressed on the surface of cancer cells and are important targets for the development of cancer vaccines and immunotherapies. For instance, derivatives of this compound are used to synthesize the Gal-β-(1→3)-GalNAc core structure of the T-antigen. The synthesis of synthetic T-antigens for conjugation to proteins to create immunogenic constructs has been described.[7]

Furthermore, this compound is a building block for the synthesis of glycans found on glycodelins, which are glycoproteins with roles in human reproduction and immune regulation. The precise synthesis of these complex oligosaccharides is essential for studying their biological functions. The ability to construct specific oligosaccharide structures using precursors like this compound is fundamental to advancing our understanding of glycobiology and developing novel therapeutics.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Glycosylation Workflow

Caption: General workflow for a glycosylation reaction.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C14H20O10 | CID 11057162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 47339-09-3 [amp.chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Synthesis of the T-antigen trisaccharide O-beta-D-galactopyranosyl-(1 to 3)-O-(2-acetamido-2-deoxy-alpha-D-galactopyranosyl)-(1 to 6)-D-galactopyranose and O-beta-D-galactopyranosyl-(1 to 3)-O-(2-acetamido-2-deoxy-alpha-D-galacopyranosyl)-(1 to 6)-D-glucopyranose and their binding to proteins] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Enduring Legacy of Acetylated Galactose Derivatives: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and applications of acetylated galactose derivatives. From the foundational work of Emil Fischer to the development of the pivotal Koenigs-Knorr reaction, this document traces the evolution of synthetic methodologies for these crucial compounds. Detailed experimental protocols for the preparation of key intermediates such as β-D-galactose pentaacetate and their subsequent use in glycosylation reactions are presented. Furthermore, this guide explores the significant role of acetylated galactose derivatives in modern drug development, particularly in the targeted delivery of therapeutics to hepatocytes via the asialoglycoprotein receptor (ASGPR). Quantitative data on the physicochemical properties of these derivatives are summarized, and key biological pathways are visualized to provide a thorough resource for researchers, scientists, and professionals in drug development.

A Historical Journey: From Fischer's Structures to Controlled Glycosylation

The story of acetylated galactose derivatives is deeply rooted in the pioneering work of Hermann Emil Fischer at the turn of the 20th century. His groundbreaking research into the structure and configuration of monosaccharides, including galactose, laid the essential groundwork for the chemical manipulation of these biomolecules.[1][2] In 1894, Fischer and Robert Morrell successfully determined the configuration of galactose.[1] Fischer's development of the use of phenylhydrazine (B124118) to form crystalline osazone derivatives was a critical step in differentiating and identifying various sugars.[3][4] This era of fundamental discovery set the stage for the development of methods to protect the numerous hydroxyl groups on sugars, a prerequisite for selective chemical reactions.

A monumental leap in carbohydrate chemistry came in 1901 with the advent of the Koenigs-Knorr reaction.[5] Developed by Wilhelm Koenigs and Edward Knorr, this reaction provided a reliable method for forming glycosidic bonds by reacting an acetylated glycosyl halide with an alcohol in the presence of a silver salt promoter, such as silver carbonate.[5] This method was a significant advancement as it allowed for more controlled and predictable glycosylation than the earlier Fischer glycosylation, which used unprotected sugars.[6] The use of acetyl groups as protecting groups in the Koenigs-Knorr reaction is crucial; they render the glycosyl donor less reactive (a concept known as "disarming"), which, in conjunction with the participating neighboring group effect at the C-2 position, leads to the formation of 1,2-trans-glycosides with high stereoselectivity.[5][7]

The evolution of protecting group chemistry has been central to the advancement of carbohydrate synthesis. While acetyl groups were among the first and are still widely used, the 20th and 21st centuries have seen the development of a vast arsenal (B13267) of protecting groups with orthogonal stability, allowing for the complex, multi-step synthesis of oligosaccharides and glycoconjugates. This progression has enabled chemists to construct increasingly intricate carbohydrate-based molecules for biological study and therapeutic application.

Synthesis of Key Acetylated Galactose Derivatives

The preparation of acetylated galactose derivatives is a cornerstone of synthetic carbohydrate chemistry. These compounds serve as versatile building blocks for the synthesis of more complex glycoconjugates.[8] The most common starting material is β-D-galactose pentaacetate, which can be readily converted to the highly useful glycosyl donor, acetobromo-α-D-galactose.

Experimental Protocol: Synthesis of β-D-Galactose Pentaacetate

This protocol describes the per-acetylation of D-galactose using acetic anhydride (B1165640) and a catalytic amount of sodium acetate (B1210297).

Materials:

-

D-galactose

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Saturated aqueous sodium bicarbonate solution

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve anhydrous sodium acetate (e.g., 0.5 equivalents) in acetic anhydride (e.g., 5-10 equivalents).

-

Heat the mixture to approximately 70°C with stirring.

-

Carefully add D-galactose (1 equivalent) to the heated solution.

-

Increase the temperature to around 95-100°C and continue stirring for 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from ethanol to yield β-D-galactose pentaacetate as a white crystalline solid.[9]

Expected Yield: High yields, often exceeding 90%, can be achieved with this method.

Experimental Protocol: Synthesis of Acetobromo-α-D-galactose (a Koenigs-Knorr Donor)

This protocol outlines the conversion of β-D-galactose pentaacetate to the corresponding glycosyl bromide.

Materials:

-

β-D-Galactose pentaacetate

-

Hydrogen bromide (HBr) solution in acetic acid (e.g., 33 wt. %)

-

Red phosphorus (optional, as a scavenger for bromine)

-

Anhydrous dichloromethane (DCM)

-

Ice bath

-

Round-bottom flask with a stopper

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Dissolve β-D-galactose pentaacetate in a minimal amount of anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrogen bromide in acetic acid to the cooled, stirring solution.

-

Seal the flask and allow the reaction to proceed at room temperature for 1-2 hours, monitoring the progress by TLC.

-

Upon completion, dilute the reaction mixture with cold dichloromethane and quickly wash with ice-cold water, followed by a cold, saturated aqueous solution of sodium bicarbonate, and finally brine.

-

Dry the organic layer over anhydrous calcium chloride or sodium sulfate, filter, and concentrate under reduced pressure at a low temperature to avoid decomposition.

-

The resulting acetobromo-α-D-galactose is often used immediately in the subsequent glycosylation step without further purification.

The Koenigs-Knorr Reaction in Practice

The Koenigs-Knorr reaction remains a widely used method for the synthesis of glycosides. The use of an acetylated galactosyl bromide donor, such as acetobromo-α-D-galactose, typically results in the formation of a β-glycosidic linkage due to the neighboring group participation of the acetyl group at the C-2 position.

General Experimental Protocol for a Koenigs-Knorr Glycosylation

This protocol provides a general procedure for the glycosylation of an alcohol using acetobromo-α-D-galactose.

Materials:

-

Acetobromo-α-D-galactose (glycosyl donor)

-

Alcohol (glycosyl acceptor)

-

Silver(I) carbonate or silver(I) oxide (promoter)

-

Anhydrous dichloromethane (DCM) or a mixture of nitromethane (B149229) and benzene

-

Drierite or molecular sieves

-

Round-bottom flask, protected from light (e.g., wrapped in aluminum foil)

-

Magnetic stirrer and stir bar

-

Celite®

Procedure:

-

To a round-bottom flask protected from light, add the alcohol acceptor, silver carbonate (or silver oxide), and a drying agent like Drierite.

-

Add anhydrous dichloromethane as the solvent and stir the suspension for 30-60 minutes at room temperature.

-

In a separate flask, dissolve the acetobromo-α-D-galactose in a minimal amount of anhydrous dichloromethane.

-

Add the solution of the glycosyl donor dropwise to the stirring suspension of the acceptor and silver salt.

-

Allow the reaction to stir at room temperature for several hours to days, monitoring the progress by TLC. The reaction time can vary significantly depending on the reactivity of the alcohol.

-

Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite® to remove the silver salts.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified by flash column chromatography on silica (B1680970) gel to yield the desired galactoside.

Physicochemical and Spectroscopic Data

The characterization of acetylated galactose derivatives is crucial for confirming their identity and purity. The following tables summarize key physicochemical and spectroscopic data for β-D-galactose pentaacetate.

Table 1: Physicochemical Properties of β-D-Galactose Pentaacetate

| Property | Value | Reference(s) |

| CAS Number | 4163-60-4 | [10][11] |

| Molecular Formula | C₁₆H₂₂O₁₁ | [10][12] |

| Molecular Weight | 390.34 g/mol | [10][11] |

| Appearance | White crystalline powder | [11] |

| Melting Point | 142-146 °C | [11] |

| Specific Rotation [α]D | +23° to +26° (c=1, CHCl₃) | [11] |

| Solubility | Soluble in chloroform, methanol. Insoluble in water. | [11] |

Table 2: Spectroscopic Data for β-D-Galactose Pentaacetate

| Technique | Key Signals/Features | Reference(s) |

| ¹H NMR (CDCl₃) | δ (ppm): ~5.71 (d, H-1), ~5.43 (d, H-4), ~5.34 (dd, H-2), ~5.10 (dd, H-3), ~4.15 (m, H-6a, H-6b), ~4.08 (m, H-5), ~2.17, 2.13, 2.05, 2.00 (s, 5 x OAc) | [13] |

| ¹³C NMR (CDCl₃) | δ (ppm): ~170.4, 170.2, 170.0, 169.4, 169.0 (C=O), ~92.7 (C-1), ~72.9 (C-5), ~70.8 (C-3), ~68.5 (C-2), ~66.9 (C-4), ~61.3 (C-6), ~20.9, 20.7, 20.6 (CH₃) | |

| IR (ATR) | ν (cm⁻¹): ~1740 (C=O stretch, ester), ~1220 (C-O stretch, ester), ~1050 (C-O stretch, pyranose ring) | [10] |

Role in Drug Development and Biological Signaling

Acetylated galactose derivatives, and the galactosyl moieties they help to create, play a vital role in modern drug development, primarily through targeted drug delivery. The surface of mammalian hepatocytes (liver cells) expresses a high concentration of the asialoglycoprotein receptor (ASGPR), a C-type lectin that specifically recognizes and binds to terminal galactose or N-acetylgalactosamine (GalNAc) residues on circulating glycoproteins.[14][15] This biological recognition system is exploited to deliver therapeutic agents specifically to the liver.

By conjugating a drug molecule to a ligand containing one or more galactose or GalNAc residues, the resulting prodrug can be targeted to the liver, thereby increasing its therapeutic concentration at the site of action and reducing systemic toxicity.[16][17][18] This strategy has been particularly successful for the delivery of oligonucleotides (siRNAs and antisense oligonucleotides) to treat liver-associated diseases.

Asialoglycoprotein Receptor (ASGPR)-Mediated Endocytosis

The targeted delivery of galactosylated drugs to hepatocytes occurs via receptor-mediated endocytosis. This process can be broken down into several key steps:

-

Binding: The galactosylated ligand binds to the ASGPR on the surface of the hepatocyte. This binding is calcium-dependent.[14][19]

-

Internalization: The ligand-receptor complex is internalized into the cell through clathrin-coated pits, forming an endosome.[14][15]

-

Dissociation: Inside the early endosome, a drop in pH and a decrease in calcium concentration cause the ligand to dissociate from the receptor.[19]

-

Recycling and Degradation: The ASGPR is recycled back to the cell surface, while the ligand is trafficked to the lysosome for degradation, releasing the active drug into the cell.[20][21]

This efficient and specific uptake mechanism makes the ASGPR an attractive target for liver-directed therapies.

Caption: ASGPR-mediated endocytosis of a galactosylated drug.

Conclusion

The discovery and development of acetylated galactose derivatives represent a significant chapter in the history of organic chemistry and have paved the way for remarkable advances in glycobiology and medicine. From their initial synthesis using classical methods to their role as sophisticated components in targeted drug delivery systems, these compounds continue to be of immense importance. The foundational protection and activation strategies, such as those employed in the Koenigs-Knorr reaction, are still fundamental to the construction of complex carbohydrates. As our understanding of the roles of glycans in biological processes deepens, the demand for versatile and well-characterized building blocks like acetylated galactose derivatives will undoubtedly continue to grow, driving further innovation in their synthesis and application.

References

- 1. Galactose - Wikipedia [en.wikipedia.org]

- 2. Hermann Emil Fischer – The most outstanding chemist in history [comptes-rendus.academie-sciences.fr]

- 3. britannica.com [britannica.com]

- 4. Emil Fischer - Wikipedia [en.wikipedia.org]

- 5. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 6. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. Preparing technology of beta-D-galactosamine pentaacetate - Eureka | Patsnap [eureka.patsnap.com]

- 10. beta-D-Galactose pentaacetate | C16H22O11 | CID 94752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. β-D-Galactose Pentaacetate|4163-60-4--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]

- 12. beta-D-Galactose pentaacetate | 4163-60-4 | G-1781 [biosynth.com]

- 13. beta-D-Galactose pentaacetate(4163-60-4) 1H NMR [m.chemicalbook.com]

- 14. Frontiers | Asialoglycoprotein receptor 1: a multifaceted receptor in the liver and cardiovascular system [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of Prodrug-Type Oligonucleotides Modified With a Galactosylated Self-Immolative Linker Cleavable by β-Galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Galactosylated Prodrugs: A Strategy to Improve the Profile of Nonsteroidal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. D-galactose as a vector for prodrug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. NMR study of ligand release from asialoglycoprotein receptor under solution conditions in early endosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Trafficking of asialoglycoproteins and the asialoglycoprotein receptor. | Semantic Scholar [semanticscholar.org]

- 21. Receptor-mediated endocytosis of asialoglycoproteins by rat hepatocytes: receptor-positive and receptor-negative endosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Acetylated Monosaccharides in Cellular Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylated monosaccharides are fundamental players in a vast array of biological processes, acting as dynamic post-translational modifications and key components of cell surface glycans. This technical guide provides an in-depth exploration of the two major forms of monosaccharide acetylation: O-linked β-N-acetylglucosamine (O-GlcNAcylation) and O-acetylation of sialic acids. We delve into their biosynthesis, regulatory mechanisms, and profound impact on protein function, signal transduction, and metabolism. Furthermore, this guide details the experimental protocols necessary for their study and presents quantitative data to illustrate the biophysical parameters governing these modifications. The intricate signaling pathways and experimental workflows are visualized through detailed diagrams to provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting these critical modifications.

Introduction: The Significance of Monosaccharide Acetylation

Beyond their role as metabolic intermediates, monosaccharides undergo various modifications that dramatically expand their functional repertoire. Acetylation, the addition of an acetyl group, is a crucial modification that imparts significant functional changes to monosaccharides and the glycoconjugates they form. This guide focuses on two key types of acetylated monosaccharides that have profound and distinct biological roles:

-

O-GlcNAcylation: The addition of a single N-acetylglucosamine (GlcNAc) moiety to serine and threonine residues of nuclear and cytoplasmic proteins. This modification is a dynamic and reversible process that acts as a nutrient sensor, integrating metabolic status with cellular signaling and transcription.

-

O-Acetylated Sialic Acids: The esterification of hydroxyl groups on sialic acids, which are terminal monosaccharides on the glycan chains of cell surface glycoproteins and glycolipids. This modification modulates cell-cell recognition, immune responses, and host-pathogen interactions.

Understanding the biological roles of these acetylated monosaccharides is paramount for elucidating fundamental cellular processes and for the development of novel therapeutic strategies in diseases such as cancer, diabetes, and neurodegenerative disorders.

O-GlcNAcylation: A Nexus of Metabolism and Signaling

O-GlcNAcylation is a unique post-translational modification that rivals phosphorylation in its prevalence and importance in cellular regulation. It is characterized by the attachment of a single β-N-acetylglucosamine sugar to the hydroxyl group of serine or threonine residues of proteins.

The O-GlcNAc Cycle: A Dynamic Regulatory Switch

The levels of O-GlcNAcylation are tightly controlled by the coordinated action of two highly conserved enzymes: O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA).[1]

-

O-GlcNAc Transferase (OGT): Catalyzes the addition of GlcNAc from the donor substrate uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) onto proteins.[1]

-

O-GlcNAcase (OGA): Catalyzes the removal of the GlcNAc moiety from proteins.[1]

The dynamic interplay between OGT and OGA allows for rapid and reversible changes in the O-GlcNAcylation status of proteins in response to various stimuli.

Biological Functions of O-GlcNAcylation

As a key nutrient sensor, O-GlcNAcylation is intricately linked to cellular metabolism. The substrate for OGT, UDP-GlcNAc, is the end product of the hexosamine biosynthetic pathway (HBP), which integrates glucose, amino acid, fatty acid, and nucleotide metabolism.[2] Consequently, high nutrient availability leads to increased UDP-GlcNAc levels and elevated protein O-GlcNAcylation. This modification influences a multitude of cellular processes:

-

Transcription and Gene Expression: Many transcription factors, co-activators, and co-repressors are O-GlcNAcylated, which can modulate their stability, localization, DNA binding, and interactions with other proteins.[3] For example, O-GlcNAcylation of the transcription factor Sp1 protects it from proteasomal degradation.[3]

-

Signaling Pathways: O-GlcNAcylation plays a critical role in various signaling pathways, often in a complex interplay with phosphorylation. Both modifications occur on serine and threonine residues and can be competitive or synergistic. A well-studied example is the regulation of the NF-κB pathway, where O-GlcNAcylation of p65 can enhance its transcriptional activity.[3]

-

Protein Stability and Function: O-GlcNAcylation can alter the conformation of proteins, thereby affecting their stability and enzymatic activity. For instance, O-GlcNAcylation of the tumor suppressor p53 can modulate its stability.[4]

-

Cellular Stress Response: Increased O-GlcNAcylation is a protective response to various cellular stresses, including oxidative stress and heat shock.[5]

O-GlcNAcylation in Disease

Dysregulation of O-GlcNAcylation is implicated in the pathophysiology of numerous diseases:

-

Diabetes: Hyperglycemia leads to increased flux through the HBP and consequently, elevated global O-GlcNAcylation, contributing to insulin (B600854) resistance.[4]

-

Cancer: Altered O-GlcNAcylation levels are observed in many cancers and can promote tumor growth and metastasis by affecting the function of oncoproteins and tumor suppressors.[4]

-

Neurodegenerative Diseases: Aberrant O-GlcNAcylation of proteins like tau and α-synuclein is associated with diseases such as Alzheimer's and Parkinson's.[4]

O-Acetylated Sialic Acids: Modulators of Extracellular Recognition

Sialic acids are a family of nine-carbon acidic monosaccharides typically found at the outermost ends of glycan chains on cell surfaces and secreted glycoproteins.[6] Their hydroxyl groups can be modified by O-acetylation, primarily at the C4, C7, C8, and C9 positions.[7] This modification is dynamically regulated by sialate-O-acetyltransferases (SOATs) and sialate-O-acetylesterases (SIAEs).[8]

Biosynthesis and Turnover of O-Acetylated Sialic Acids

O-acetylation of sialic acids occurs within the Golgi apparatus, where SOATs transfer an acetyl group from acetyl-CoA to specific hydroxyl groups of sialic acid residues on newly synthesized glycoconjugates.[9] The reverse reaction is catalyzed by SIAEs, which remove these acetyl groups.[8]

Biological Functions of O-Acetylated Sialic Acids

The addition of an acetyl group to sialic acid can have profound effects on molecular recognition events at the cell surface:

-

Modulation of Immune Responses: O-acetylation can either mask or create binding sites for sialic acid-binding immunoglobulin-like lectins (Siglecs), a family of receptors primarily expressed on immune cells that regulate immune responses.[10] For example, 9-O-acetylation of sialic acids can abrogate binding to CD22 (Siglec-2), a negative regulator of B-cell signaling.[7]

-

Host-Pathogen Interactions: Many viruses, bacteria, and parasites utilize sialic acids as receptors for attachment to host cells. O-acetylation can prevent or enhance this binding. For instance, influenza C viruses specifically recognize 9-O-acetylated sialic acids.[7]

-

Regulation of Apoptosis: O-acetylation of the ganglioside GD3 can regulate its ability to induce apoptosis. 9-O-acetylation of GD3 prevents its internalization and subsequent induction of apoptosis.[6][10]

O-Acetylated Sialic Acids in Disease

Alterations in the expression of O-acetylated sialic acids are associated with several pathological conditions:

-

Cancer: Changes in the levels of O-acetylated sialoglycans have been observed in various cancers, including acute lymphoblastic leukemia and melanoma, and can serve as cancer markers.[7][11] O-acetylated gangliosides are also being explored as targets for cancer immunotherapy.[12]

-

Infectious Diseases: The ability of pathogens to recognize or evade recognition by host immune cells can be influenced by the O-acetylation status of sialic acids on both the host and the pathogen.

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymes and binding interactions involved in monosaccharide acetylation.

Table 1: Kinetic Parameters of O-GlcNAc Cycling Enzymes

| Enzyme | Substrate | Km (µM) | kcat/Km (M-1s-1) | Reference |

| hOGT | UDP-GlcNAc (with CaMKIV peptide) | 1.0 ± 0.2 | - | [3] |

| hOGT | CaMKIV peptide | 4.8 ± 1.1 | 1.1 x 104 | [3] |

| hOGT | Nup62 peptide | 1.0 ± 0.2 | 1.4 x 104 | [3] |

| hOGT | TAB1 peptide | 2.9 ± 0.6 | 1.0 x 104 | [3] |

| hOGA | CaMKIV-GlcNAc peptide | 1.8 ± 0.4 | 1.6 x 105 | [3] |

| hOGA | Nup62-GlcNAc peptide | 1.6 ± 0.2 | 1.8 x 105 | [3] |

| hOGA | TAB1-GlcNAc peptide | 2.1 ± 0.4 | 1.4 x 105 | [3] |

Table 2: Kinetic Parameters of Sialate-O-Acetylesterases

| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg protein) | Reference |

| Equine Liver | Neu5,9Ac2 | 0.13 | 11 | [13] |

| Bovine Brain | Neu5,9Ac2 | 0.24 | 0.55 | [13] |

| Influenza C Virus | Neu5,9Ac2 | 0.24 | 2.2 | [13] |

| Human Lymphoblasts | Neu5,9Ac2 | 0.38 | - | [14] |

Table 3: Binding Affinities of Siglecs to Sialylated Ligands

| Siglec | Ligand | Kd (mM) | Reference |

| Siglec-2 (CD22) | Siaα2-6Galβ1-4Glc | ~0.03 | |

| Siglec-9 | α2,6-sialyllactosamine | >1 | |

| Siglec-9 | Sialylated LGALS3BP (glycoprotein) | 0.0012 |

Table 4: Cellular Concentrations of UDP-GlcNAc

| Cell Line | UDP-GlcNAc (pmol/106 cells) | Reference |

| 293T | ~60 | |

| NIH/3T3 | ~100 | |

| HCT116 | ~150 | |

| AML12 | ~350 | |

| Hepa1-6 | ~400 | |

| HeLa | ~520 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study acetylated monosaccharides.

Detection of Protein O-GlcNAcylation by Western Blotting

This protocol describes the detection of global or protein-specific O-GlcNAcylation.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and OGA inhibitors (e.g., PUGNAc or Thiamet-G)

-

Protein concentration assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibody: anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)

-

Secondary antibody: HRP-conjugated anti-mouse or anti-rat IgM

-

Chemiluminescent substrate

-

For immunoprecipitation: Protein A/G beads, specific antibody for the protein of interest.

Procedure:

-

Cell Lysis: Harvest cells and lyse in ice-cold lysis buffer containing protease and OGA inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

(Optional) Immunoprecipitation: For protein-specific analysis, incubate lysate with an antibody against the protein of interest, followed by precipitation with Protein A/G beads. Wash the beads extensively.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the anti-O-GlcNAc primary antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Apply the chemiluminescent substrate and visualize the signal.

Metabolic Glycan Labeling with Acetylated Azido (B1232118) Sugars

This protocol allows for the visualization and identification of glycans by introducing a bioorthogonal chemical handle.

Materials:

-

Peracetylated azido sugar (e.g., Ac4ManNAz, Ac4GalNAz, or Ac4GlcNAz)

-

Cell culture medium

-

DMSO

-

Fluorescently tagged alkyne or cyclooctyne (B158145) probe (for click chemistry)

-

Fixation and permeabilization buffers (for imaging)

-

Biotinylated alkyne or phosphine (B1218219) probe and streptavidin beads (for enrichment)

Procedure:

-

Metabolic Labeling: Add the peracetylated azido sugar (dissolved in DMSO) to the cell culture medium and incubate for 1-3 days.

-

Cell Harvesting and Lysis: Harvest the cells and prepare cell lysates or fix and permeabilize for imaging.

-

Click Chemistry Reaction: Incubate the cell lysate or fixed cells with the fluorescent or biotinylated probe in the presence of a copper(I) catalyst (for CuAAC) or directly (for SPAAC).

-

Analysis:

-

Imaging: Visualize the fluorescently labeled glycans by microscopy.

-

Enrichment and Proteomics: For identifying glycoproteins, use the biotinylated probe to enrich for labeled proteins using streptavidin beads, followed by on-bead digestion and mass spectrometry analysis.

-

Mass Spectrometry for O-GlcNAc Site Identification

This protocol outlines a general workflow for identifying the specific serine or threonine residues that are O-GlcNAcylated.

Materials:

-

Enriched O-GlcNAcylated protein or peptide sample

-

DTT, iodoacetamide

-

Trypsin or other protease

-

LC-MS/MS system with ETD or EThcD capabilities

Procedure:

-

Sample Preparation: Reduce and alkylate the protein sample, followed by digestion with a protease.

-

Enrichment (Optional but Recommended): Enrich for O-GlcNAcylated peptides using methods such as lectin affinity chromatography (WGA) or chemoenzymatic labeling followed by affinity purification.

-

LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.

-

Collision-Induced Dissociation (CID)/Higher-Energy C-trap Dissociation (HCD): These methods fragment the labile O-GlcNAc modification, producing a diagnostic oxonium ion (m/z 204.087), which indicates the presence of an O-GlcNAcylated peptide but often results in a neutral loss of the sugar, making site localization difficult.

-

Electron Transfer Dissociation (ETD)/Electron Transfer Higher-Energy C-trap Dissociation (EThcD): These fragmentation methods preserve the labile O-GlcNAc modification on the peptide backbone, allowing for precise localization of the modification site.

-

-

Data Analysis: Use specialized software to search the MS/MS spectra against a protein database to identify the O-GlcNAcylated peptides and pinpoint the modification sites.

HPLC Analysis of O-Acetylated Sialic Acids

This protocol describes the quantification of O-acetylated sialic acids from biological samples.

Materials:

-

Mild acid for hydrolysis (e.g., acetic acid)

-

Derivatization reagent (e.g., 1,2-diamino-4,5-methylenedioxybenzene, DMB)

-

HPLC system with a fluorescence detector and a C18 column

-

Sialic acid standards

Procedure:

-

Release of Sialic Acids: Release sialic acids from glycoconjugates by mild acid hydrolysis.

-

Derivatization: Derivatize the released sialic acids with DMB to form fluorescent derivatives.

-

HPLC Separation: Separate the DMB-labeled sialic acids by reverse-phase HPLC.

-

Detection and Quantification: Detect the fluorescent derivatives using a fluorescence detector and quantify the different sialic acid species by comparing their peak areas to those of known standards.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows discussed in this guide.

Conclusion and Future Perspectives

The study of acetylated monosaccharides has revealed their integral role in regulating a wide spectrum of cellular functions, from nutrient sensing and signal transduction to immune modulation and cell fate decisions. The dynamic nature of O-GlcNAcylation and the structural diversity imparted by O-acetylation of sialic acids provide a sophisticated layer of biological control. As our understanding of the enzymes that govern these modifications and the functional consequences of their dysregulation grows, so too does the potential for therapeutic intervention. The development of specific inhibitors and modulators of OGT, OGA, and sialic acid acetylating enzymes holds great promise for the treatment of a variety of diseases. The experimental approaches detailed in this guide provide a robust toolkit for researchers to further unravel the complexities of acetylated monosaccharides and their roles in health and disease, paving the way for innovative diagnostic and therapeutic strategies.

References

- 1. Proteomic approaches for site-specific O-GlcNAcylation analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binding and inhibition assays for Siglecs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cmm.ucsd.edu [cmm.ucsd.edu]

- 4. Enzyme assay of O-GlcNAc transferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of Protein O‐GlcNAcylation by Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 7. Figure 1: [Flowchart of in vitro O-GlcNAcase...]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Structural and Kinetic Analysis of Substrate Binding to the Sialyltransferase Cst-II from Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Regulation of Nuclear Factor-kappaB Function by O-GlcNAcylation in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sialic acids siglec interaction: A unique strategy to circumvent innate immune response by pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cmm.ucsd.edu [cmm.ucsd.edu]

- 13. Proteome wide purification and identification of O-GlcNAc modified proteins using Click chemistry and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification and Analysis of O-Acetylated Sialoglycoproteins | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,3,4,6-tetra-O-acetyl-D-galactopyranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2,3,4,6-tetra-O-acetyl-D-galactopyranose. This acetylated derivative of D-galactose is a crucial intermediate in the synthesis of various biologically significant glycoconjugates and carbohydrate-based therapeutics. A thorough understanding of its ¹H NMR spectrum is paramount for its unambiguous identification and for assessing its purity. This document summarizes the available spectral data, outlines relevant experimental protocols, and provides visualizations to aid in the comprehension of its structural features and the analytical workflow.

Data Presentation: ¹H NMR Spectral Data

A study on the deacylation of galactose peresters identified the formation of 2,3,4,6-tetra-O-acetyl-α-D-galactopyranose and reported a key coupling constant.[1] For the α-anomer, the coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2), J1,2, is typically small, in the range of 3-4 Hz, which is characteristic of an axial-equatorial relationship between these protons. A reported value for the α-anomer is 3.9 Hz .[1]

For the β-anomer, the diaxial orientation of H-1 and H-2 results in a larger coupling constant, generally in the range of 7-9 Hz. While specific data for the parent β-anomer was not found, a study on a derivative, 2,3,4,6-tetra-O-acetyl-1-[(dimethylcarbamothioyl)sulfanyl]-β-D-galactopyranose, provides insight into the expected chemical shifts in DMSO-d₆. The reported values were: δ 5.79 (d, J = 10 Hz, 1H, H-1), 5.36 (t, 1H, H-2), 5.28 (t, 1H, H-3), 5.22 (t, 1H, H-4), 4.25 (t, 1H, H-5), and 3.93–3.96 (m, 2H, H-6).[2] The four acetyl groups showed singlets at δ 1.90, 1.94, 1.98, and 2.09.[2] It is important to note that the substituent at the anomeric carbon will influence the exact chemical shifts of the ring protons.

Table 1: Summary of Partial and Related ¹H NMR Data for this compound Anomers

| Anomer | Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| α | H-1, H-2 | Data not available | Data not available | J1,2 = 3.9[1] |

| β | H-1 | ~5.8 (in DMSO-d₆) | Doublet | ~10 (in DMSO-d₆)[2] |

| H-2 | ~5.4 (in DMSO-d₆) | Triplet | Data not available | |

| H-3 | ~5.3 (in DMSO-d₆) | Triplet | Data not available | |

| H-4 | ~5.2 (in DMSO-d₆) | Triplet | Data not available | |

| H-5 | ~4.3 (in DMSO-d₆) | Triplet | Data not available | |

| H-6 | ~3.9-4.0 (in DMSO-d₆) | Multiplet | Data not available | |

| OAc | ~1.9-2.1 (in DMSO-d₆) | Singlets | - |

Note: The data for the β-anomer is derived from a substituted analog and should be considered as an estimation of the expected chemical shift regions.

Experimental Protocols

Synthesis of this compound

A common method for the preparation of acetylated sugars involves the treatment of the parent monosaccharide with a large excess of acetic anhydride (B1165640) in anhydrous pyridine.

Materials:

-

D-galactose

-

Anhydrous Pyridine

-

Acetic Anhydride

-

Ethyl Acetate (B1210297) (EtOAc)

-

Hexane

-

Silica (B1680970) Gel for column chromatography

-

Sodium Bicarbonate (NaHCO₃) solution, saturated

-

Hydrochloric Acid (HCl), 1 M

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of D-galactose in anhydrous pyridine, add a large excess of acetic anhydride dropwise at 0 °C.

-

Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, concentrate the mixture under reduced pressure.

-

Co-evaporate the residue with toluene several times to remove traces of pyridine.

-

Dissolve the residue in ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane-EtOAc) to isolate the desired this compound. The α and β anomers may be separable by careful chromatography.

¹H NMR Sample Preparation and Analysis

Materials:

-

This compound sample (5-10 mg)

-

Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

-

NMR tube (5 mm)

-

Pipettes

-

Vortex mixer

Procedure:

-

Weigh approximately 5-10 mg of the purified this compound directly into a clean, dry 5 mm NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). CDCl₃ is a common choice for acetylated carbohydrates.

-

Cap the NMR tube and gently vortex the sample until the solid is completely dissolved.

-

Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) at room temperature.

-

Process the acquired Free Induction Decay (FID) by applying a suitable window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transformation.

-

Phase and baseline correct the spectrum.

-

Integrate all signals and assign the chemical shifts relative to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Analyze the multiplicities and measure the coupling constants for all resolved signals. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), can be employed to aid in the assignment of coupled protons.

Mandatory Visualization

The following diagrams illustrate the molecular structures of the anomers and the experimental workflow for ¹H NMR analysis.

Caption: Molecular structures of α- and β-anomers of this compound.

Caption: Experimental workflow for the synthesis and ¹H NMR analysis of the title compound.

References

In-Depth Technical Guide to the 13C NMR Analysis of Acetylated Galactose

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and 13C Nuclear Magnetic Resonance (NMR) analysis of acetylated D-galactose. It includes detailed experimental protocols, a summary of key spectral data, and a visual representation of the experimental workflow, designed to serve as a valuable resource for researchers in carbohydrate chemistry and drug development.

Introduction

The structural elucidation of carbohydrates is fundamental in various fields, including glycobiology and medicinal chemistry. D-galactose, a C-4 epimer of glucose, is a key monosaccharide in many biological structures. Acetylation of its hydroxyl groups to form D-galactose pentaacetate is a common strategy to enhance its solubility in organic solvents and to protect the hydroxyls during chemical synthesis.

13C NMR spectroscopy is a powerful, non-destructive analytical technique for the structural characterization of organic molecules.[1] For acetylated carbohydrates, it provides precise information on the anomeric configuration (α or β), the ring conformation, and the successful modification of the hydroxyl groups. Each carbon atom in the molecule has a unique chemical environment, resulting in a distinct signal in the 13C NMR spectrum, making it an invaluable tool for purity assessment and structural confirmation.[1]

Experimental Protocols

Detailed methodologies for the acetylation of D-galactose and the subsequent preparation for NMR analysis are presented below. These protocols are synthesized from established chemical literature.

Protocol 1: Per-O-acetylation of D-Galactose

This protocol describes a common method for the complete acetylation of D-galactose using acetic anhydride (B1165640) with a catalyst.

Materials:

-

D-galactose

-

Acetic anhydride

-

Anhydrous sodium acetate (B1210297) or pyridine (B92270)

-

Dichloromethane (B109758) (DCM) or Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask, add D-galactose. For every 1 gram of galactose, add a suitable amount of catalyst (e.g., 0.5 g of anhydrous sodium acetate).

-

Acetylation: Cool the flask in an ice bath. Slowly add an excess of acetic anhydride (e.g., 5-10 equivalents) to the flask with stirring. If using pyridine as a catalyst and solvent, dissolve the galactose in anhydrous pyridine and add acetic anhydride dropwise at 0 °C.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up:

-

Quench the reaction by carefully pouring the mixture into ice-cold water or an ice-cold saturated NaHCO₃ solution to neutralize the excess acetic anhydride and any acetic acid formed.

-

Extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash them sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator. If pyridine was used, co-evaporate with toluene several times to remove residual pyridine.

-

-

Purification: The resulting crude product, typically a mixture of α and β anomers, can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure D-galactose pentaacetate anomers.

Protocol 2: Sample Preparation for 13C NMR Spectroscopy

Materials:

-

Acetylated galactose sample

-

Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

-

NMR tube (5 mm)

-

Pipette

-

Vortex mixer

Procedure:

-

Sample Weighing: Accurately weigh approximately 10-25 mg of the purified acetylated galactose.

-

Dissolution: Transfer the sample into a clean, dry vial. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its ability to dissolve acetylated carbohydrates and its distinct solvent signal in the 13C NMR spectrum (typically a triplet at ~77.16 ppm).

-

Homogenization: Gently vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.

-

Transfer to NMR Tube: Using a pipette, transfer the solution into a 5 mm NMR tube.

-

Analysis: The sample is now ready for 13C NMR analysis. Standard acquisition parameters for 13C NMR on a 400-600 MHz spectrometer are typically sufficient.

Data Presentation: 13C NMR Chemical Shifts

The 13C NMR spectrum of D-galactose pentaacetate shows distinct signals for the pyranose ring carbons (C1-C6), the carbonyl carbons of the acetate groups (C=O), and the methyl carbons of the acetate groups (CH₃). The chemical shift of the anomeric carbon (C1) is particularly diagnostic for distinguishing between the α and β anomers. Generally, the C1 signal of the α-anomer appears at a lower field (higher ppm) compared to the β-anomer.

The following table summarizes the typical 13C NMR chemical shifts for the anomers of D-galactopyranose pentaacetate dissolved in CDCl₃.

| Carbon Atom | α-D-Galactopyranose Pentaacetate (δ, ppm) | β-D-Galactopyranose Pentaacetate (δ, ppm) |

| C1 | ~89.0 - 90.5 | ~91.5 - 92.5 |

| C2 | ~67.5 - 68.5 | ~69.5 - 70.5 |

| C3 | ~68.0 - 69.0 | ~72.5 - 73.5 |

| C4 | ~66.5 - 67.5 | ~66.5 - 67.5 |

| C5 | ~69.5 - 70.5 | ~70.5 - 71.5 |

| C6 | ~61.0 - 62.0 | ~61.0 - 62.0 |

| C=O | ~169.0 - 171.0 | ~169.0 - 171.0 |

| CH₃ | ~20.5 - 21.0 | ~20.5 - 21.0 |

Note: Chemical shifts are approximate and can vary slightly based on solvent, concentration, and instrument calibration. The signals for the five carbonyl and five methyl groups of the acetate moieties often appear as a cluster of closely spaced peaks.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow from the starting material to the final analytical data.

Caption: Workflow for the synthesis and 13C NMR analysis of acetylated galactose.

References

An In-depth Technical Guide to 2,3,4,6-tetra-O-acetyl-D-galactopyranose for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,4,6-tetra-O-acetyl-D-galactopyranose, a key acetylated derivative of D-galactose. It is intended for researchers, scientists, and drug development professionals who are utilizing this compound in carbohydrate chemistry, drug delivery systems, and other biomedical applications. This document details commercial suppliers, key chemical properties, relevant experimental protocols, and the biological signaling context for its application.

Commercial Availability and Specifications

This compound is readily available from several commercial suppliers. The quality and specifications of the commercially available product are crucial for reproducible research and development outcomes. A summary of key data from prominent suppliers is presented in Table 1. Researchers should always refer to the supplier's certificate of analysis for lot-specific details.

Table 1: Commercial Suppliers and Specifications of this compound

| Supplier | Catalog Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Storage Conditions |

| Sigma-Aldrich | 775665 | 97% | 47339-09-3 | C₁₄H₂₀O₁₀ | 348.30 | Powder | 2-8°C |

| Chem-Impex | 315762 | ≥ 98% (HPLC)[1] | 47339-09-3[1] | C₁₄H₂₀O₁₀[1] | 348.3[1] | White crystalline powder[1] | 0 - 8 °C[1] |

| Santa Cruz Biotechnology | sc-223009 | - | 47339-09-3 | C₁₄H₂₀O₁₀ | 348.30 | - | - |

| HKR Biotechlabs | HKRCMGaA-67 | - | 68733-19-7 | - | - | - | In Stock[2] |

Note: Information may vary. Please consult the supplier for the most current data.

Physicochemical Properties and Characterization Data

This compound is a white crystalline powder.[1] Its acetyl groups render it more soluble in organic solvents compared to its parent monosaccharide, D-galactose. This property is advantageous for its use in organic synthesis.

Key Physicochemical Properties:

-

Molecular Formula: C₁₄H₂₀O₁₀[1]

-

Molecular Weight: 348.30 g/mol

-

CAS Number: 47339-09-3[1]

-

Boiling Point: 107-110 °C (literature)

Spectroscopic Data:

While specific spectra can vary slightly based on the solvent and instrument used, representative NMR data has been reported in the literature.

Experimental Protocols

The acetyl groups of this compound serve as protecting groups in chemical synthesis, allowing for selective reactions at the anomeric hydroxyl group. This makes it a valuable precursor for the synthesis of various galactosides and glycoconjugates.

Synthesis of 2,3,4,6-tetra-O-acetyl-α-D-galactopyranose via Deacetylation